

# Application Note: 4-Azahomoadamantane in Drug Design

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## Compound of Interest

Compound Name: 4-Azatricyclo[4.3.1.1<sup>3,8</sup>]undecane

CAS No.: 22776-74-5

Cat. No.: B1265917

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Subtitle: Scaffold Hopping, Synthesis Protocols, and Biological Profiling for Antiviral and CNS Targets

## Abstract

This guide details the application of 4-azahomoadamantane (4-azatricyclo[4.3.1.1<sup>3,8</sup>]undecane) as a privileged scaffold in medicinal chemistry. Unlike its parent compound adamantane, the 4-azahomoadamantane core incorporates a secondary amine within the cage structure, offering superior solubility, metabolic stability, and a vector for functionalization. This note provides a comprehensive technical roadmap for researchers, covering the chemical synthesis via ring expansion (Beckmann/Schmidt), physicochemical profiling, and biological applications in overcoming influenza M2 channel resistance and targeting Sigma (

) receptors for CNS disorders.

## Introduction: The Scaffold Advantage

The adamantane cage is a staple in drug design (e.g., Amantadine, Memantine) due to its lipophilicity and ability to traverse the Blood-Brain Barrier (BBB). However, its high logP often leads to poor solubility and "grease ball" non-specific binding.

4-Azahomoadamantane represents a strategic "scaffold hop":

- Ring Expansion: Insertion of a methylene group and a nitrogen atom expands the cage from tricyclic[3.3.1.1<sup>^3</sup>,7]decane (adamantane) to tricyclic[4.3.1.1<sup>^3</sup>,8]undecane.
- Physicochemical Improvements:
  - Reduced Lipophilicity: The polar amine lowers logP (approx. 1.5–2.0 units lower than adamantane), improving druggability.
  - Functionalization: The secondary amine provides a handle for derivatization without disrupting the cage geometry.
  - Basicity: The nitrogen is protonated at physiological pH, mimicking the ammonium pharmacophore of amantadine but with a larger steric profile.

**Table 1: Comparative Properties**

Property	Adamantane (Amantadine)	4-Azahomoadamantane	Impact on Drug Design
Core Structure			Expanded cage volume
LogP (Calc)	~2.5 - 3.0	~1.1 - 1.5	Improved water solubility
pKa	~10.1	~10.5	Maintains cation at pH 7.4
Metabolic Stability	High (CYP resistant)	High (Cage protects N)	Long half-life
Geometry	Rigid, Globular	Rigid, Slightly Elongated	Fits larger mutant pockets

## Core Applications

### A. Antiviral Therapy: Overcoming M2 Channel Resistance

The M2 proton channel of Influenza A is the target of amantadine.<sup>[1][2][3]</sup> However, the widespread S31N mutation renders the channel resistant by enlarging the pore and altering the binding site geometry.

- Mechanism: 4-Azahomoadamantane derivatives act as channel blockers. Their expanded cage diameter allows them to establish better van der Waals contacts within the wider S31N mutant pore compared to the smaller adamantane.
- Pharmacophore: The protonated nitrogen mimics the hydronium ion ( ), electrostatically repelling protons and blocking conductance.

## B. CNS Disorders: Sigma ( ) Receptor Ligands

Sigma-1 (

) receptors are targets for neuroprotection, depression, and neuropathic pain.

- Binding Mode: The pharmacophore requires a basic nitrogen flanked by hydrophobic regions. 4-Azahomoadamantane provides the perfect "hydrophobic cage + basic amine" motif.
- Selectivity: N-substitution (e.g., phenethyl, benzyl groups) on the 4-azahomoadamantane core allows tuning of selectivity between and subtypes.<sup>[4]</sup>

## Detailed Protocols

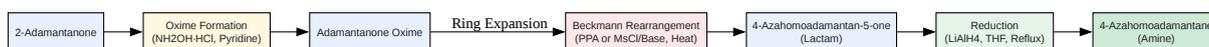
### Protocol 1: Chemical Synthesis of 4-Azahomoadamantane

Objective: Synthesize 4-azahomoadamantane from 2-adamantanone via the Beckmann Rearrangement.

Reagents:

- 2-Adamantanone
- Hydroxylamine hydrochloride ( )
- Polyphosphoric acid (PPA) or Methanesulfonyl chloride ( )
- Lithium Aluminum Hydride ( )
- Solvents: Ethanol, Pyridine, THF (anhydrous)

Workflow Diagram (DOT):



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Figure 1: Synthetic route for the ring expansion of adamantane to 4-azahomoadamantane.

Step-by-Step Methodology:

- Oxime Formation:
  - Dissolve 2-adamantanone (10 mmol) in ethanol (30 mL) and pyridine (3 mL).
  - Add hydroxylamine hydrochloride (15 mmol).
  - Reflux for 2–3 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 4:1).
  - Validation: Disappearance of ketone spot ( ) and appearance of oxime ( ).

- Evaporate solvent, wash with water, and recrystallize from aqueous ethanol.
- Beckmann Rearrangement (Ring Expansion):
  - Mix the dried oxime (1 g) with Polyphosphoric acid (PPA, 20 g).
  - Heat to 100–120°C for 30–60 minutes with vigorous stirring. The mixture will become viscous and dark.
  - Quench: Pour the hot reaction mixture onto crushed ice (100 g) carefully.
  - Neutralize with  
  
or NaOH solution until pH 8. Extract with Chloroform (  
  
mL).
  - Dry over  
  
and evaporate.
  - Product: 4-azatricyclo[4.3.1.1<sup>3,8</sup>]undecan-5-one (Lactam).
  - Validation: IR spectrum shows strong Amide I band at ~1640  
  
.
- Reduction to Amine:
  - Suspend  
  
(2 equiv) in anhydrous THF under Argon/Nitrogen atmosphere.
  - Add the Lactam (from Step 2) dissolved in THF dropwise.
  - Reflux for 12–24 hours.
  - Workup (Fieser Method): Cool to 0°C. Add water (  
  
mL), 15% NaOH (  
  
mL).

mL), then water (

mL) sequentially. Filter the granular precipitate.

- Concentrate filtrate to yield 4-azahomoadamantane.
- Validation: NMR ( ) shows disappearance of amide carbonyl carbon (~175 ppm) and appearance of adjacent to amine (~50-60 ppm).

## Protocol 2: Biological Assay (M2 Channel Inhibition)

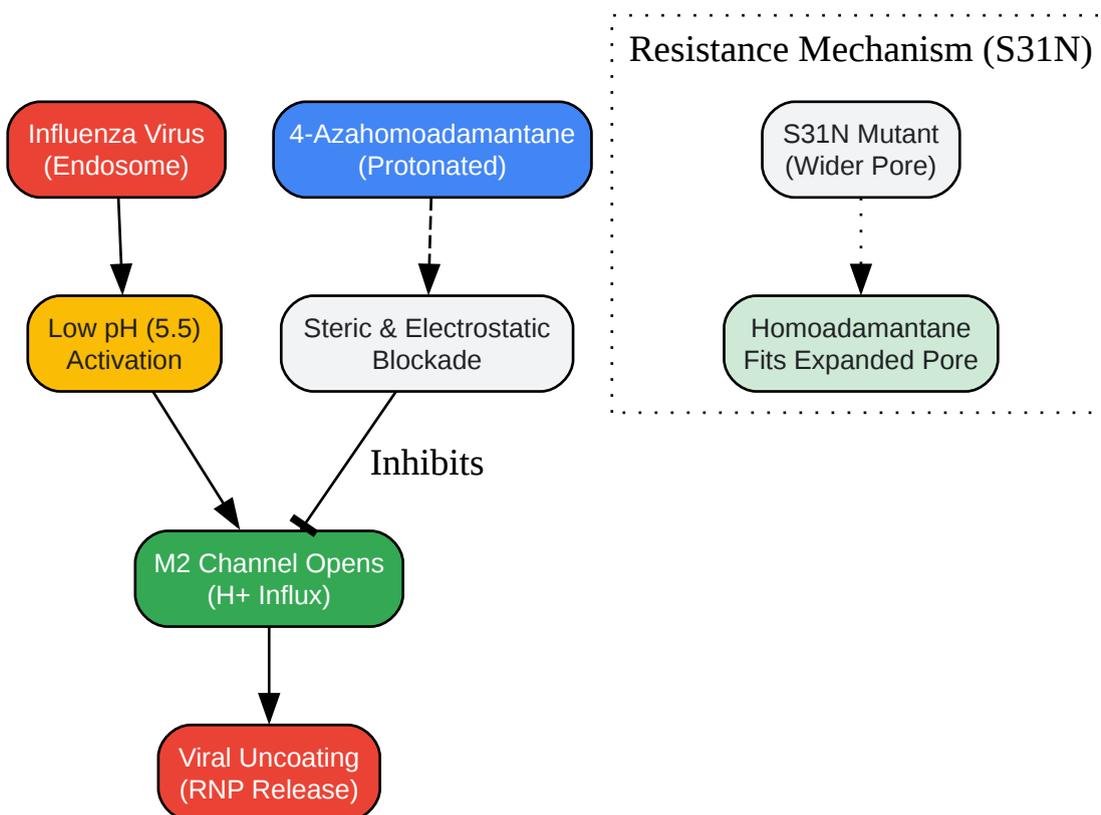
Objective: Quantify the inhibitory potential of 4-azahomoadamantane derivatives against Wild-Type (WT) and S31N mutant M2 channels.[5]

Method: Two-Electrode Voltage Clamp (TEVC) in *Xenopus* Oocytes.

- Expression:
  - Inject *Xenopus laevis* oocytes with cRNA encoding Influenza A M2 protein (WT or S31N).
  - Incubate at 18°C for 48–72 hours to allow protein expression.
- Electrophysiology:
  - Place oocyte in recording chamber perfused with Barth's solution (pH 7.4).
  - Clamp voltage at -60 mV.
  - Activation: Switch perfusate to pH 5.5 buffer to activate the M2 proton channel. Observe inward current ( ).
- Drug Application:
  - Once current stabilizes, perfuse pH 5.5 buffer containing the test compound (e.g., 100

- ).
- Record the residual current (
  - ).
  - Data Analysis:
    - Calculate % Inhibition:
    - .
    - Generate Dose-Response curves to determine
    - .

Mechanism of Action Diagram (DOT):



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Figure 2: Mechanism of action for M2 channel inhibition and overcoming S31N resistance.

## Data Presentation: SAR Summary

The following table summarizes representative Structure-Activity Relationship (SAR) trends for adamantane vs. azahomoadamantane derivatives against Influenza A (H3N2) and Sigma Receptors.

Compound Class	R-Group (N-Subst.) <sup>[6]</sup>	M2 Channel (WT)	M2 Channel (S31N) Activity	Receptor (nM)
Adamantane	H (Amantadine)	~10-20	Resistant (>100 )	> 10,000
Adamantane	Methyl (Rimantadine)	~5-10	Resistant	> 5,000
4-Azahomoadamantane	H (Unsubstituted)	~20-30	Weak / Moderate	~500 - 1,000
4-Azahomoadamantane	Methyl	~15	Moderate	~200
4-Azahomoadamantane	Phenethyl	Inactive	Inactive	< 10 nM (High Affinity)
4-Azahomoadamantane	Benzyl	Weak	Weak	~20 - 50 nM

Note: Data represents general trends derived from comparative literature analysis. Specific values vary by assay conditions.

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